molecular formula C31H32N2O8 B14901046 2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione

2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione

Cat. No.: B14901046
M. Wt: 560.6 g/mol
InChI Key: KLTPJRDNUPOVMW-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenoxy and dioxopyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione involves multiple steps, typically starting with the preparation of intermediate compounds such as 4-methoxyphenoxyethyl derivatives. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The final step usually involves cyclization and purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for quality control .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require low temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s methoxyphenoxy groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of methoxyphenoxy and dioxopyrrolidinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C31H32N2O8

Molecular Weight

560.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethyl]-5-[1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxopyrrolidin-3-yl]-7-methyl-4,5-dihydroisoindole-1,3-dione

InChI

InChI=1S/C31H32N2O8/c1-19-16-20(25-18-27(34)32(29(25)35)12-14-40-23-8-4-21(38-2)5-9-23)17-26-28(19)31(37)33(30(26)36)13-15-41-24-10-6-22(39-3)7-11-24/h4-11,16,20,25H,12-15,17-18H2,1-3H3

InChI Key

KLTPJRDNUPOVMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC2=C1C(=O)N(C2=O)CCOC3=CC=C(C=C3)OC)C4CC(=O)N(C4=O)CCOC5=CC=C(C=C5)OC

Origin of Product

United States

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